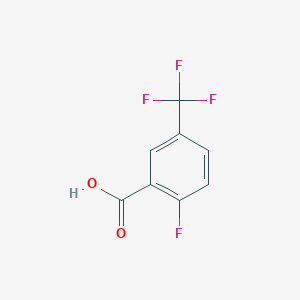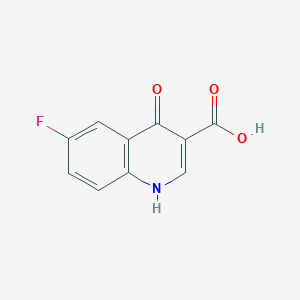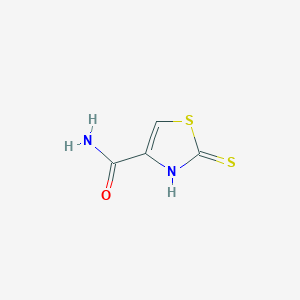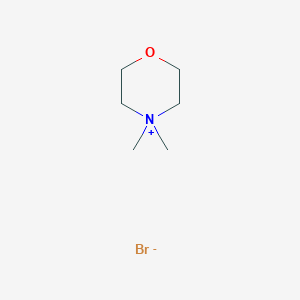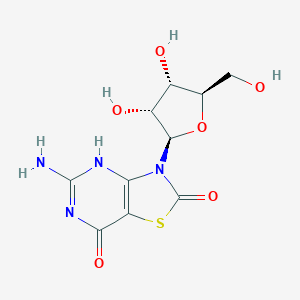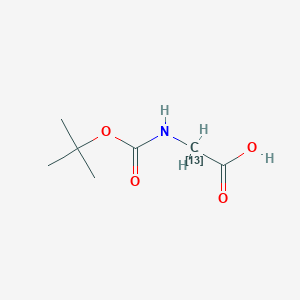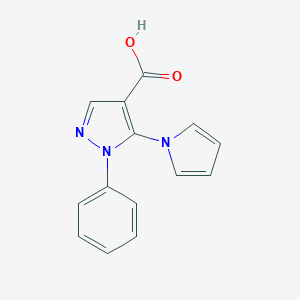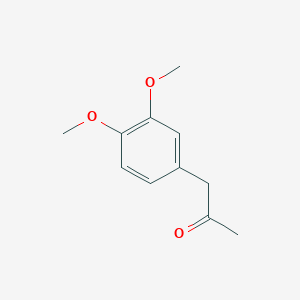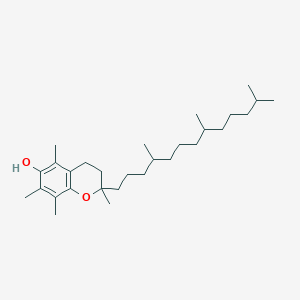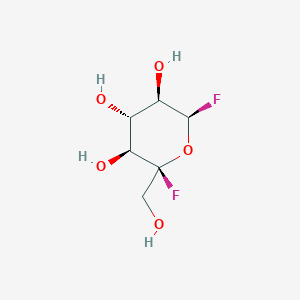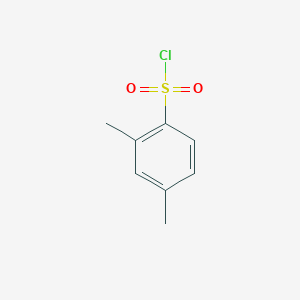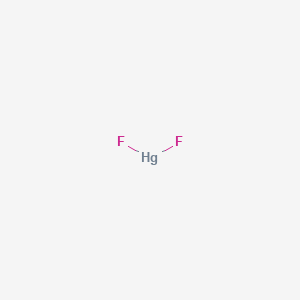
Mercuric fluoride
描述
IRAK 抑制剂 4 (反式) 是一种化合物,可作为白介素-1 受体相关激酶 4 (IRAK4) 的抑制剂。这种激酶是白介素-1 受体和 Toll 样受体介导的信号通路中的关键组成部分,这些通路参与免疫反应。 IRAK 抑制剂 4 的 (反式) 形式指的是其特定的分子构型 .
作用机制
IRAK 抑制剂 4 (反式) 通过特异性靶向和抑制 IRAK4 的活性来发挥其作用。这种抑制破坏了由白介素-1 受体和 Toll 样受体介导的信号通路,导致促炎细胞因子的产生减少。 参与的分子靶点包括 IRAK4 的激酶结构域和衔接蛋白髓样分化主要反应 88 (MyD88) .
生化分析
Biochemical Properties
Mercuric fluoride’s role in biochemical reactions is not well-studied. Mercury ions are known to interact with various biomolecules, including enzymes and proteins. These interactions often involve the formation of covalent bonds with sulfur or selenium atoms in these biomolecules, which can alter their function .
Cellular Effects
This compound’s effects on cells are largely due to its mercury component. Mercury ions can cause oxidative stress, organelle damage, and apoptosis in cells . In addition, they can affect gene expression and cellular metabolism
Molecular Mechanism
Mercury ions are known to bind to thiol groups in proteins, potentially inhibiting enzyme activity or altering gene expression
Temporal Effects in Laboratory Settings
Mercury compounds are known to cause long-term effects on cellular function, including oxidative stress and DNA damage
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. Mercury compounds are known to cause toxic effects at high doses, including neurological damage and kidney dysfunction
Metabolic Pathways
Fluoride ions are known to inhibit glycolysis, a key metabolic pathway
Transport and Distribution
Mercuric ions are known to be transported into and out of cells via specific transport proteins
Subcellular Localization
Mercury ions are known to accumulate in various subcellular locations, including the mitochondria
准备方法
合成路线和反应条件
IRAK 抑制剂 4 (反式) 的制备涉及多个合成步骤。一种方法包括使用 N-(咪唑并[1,2-b]哒嗪-3-基)-1-环己基-2H-吲唑-5-甲酰胺衍生物。 反应条件通常涉及使用二甲基亚砜 (DMSO)、聚乙二醇 (PEG300) 和吐温 80 等溶剂 .
工业生产方法
IRAK 抑制剂 4 (反式) 的工业生产方法尚未广泛记录。 合成通常遵循药物化学的原理,涉及多步有机合成、纯化和表征,以确保化合物的功效和纯度 .
化学反应分析
反应类型
IRAK 抑制剂 4 (反式) 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一个原子或原子基团取代一个原子或原子基团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 条件根据具体反应而异,但通常涉及控制温度和惰性气氛以防止不必要的副反应 .
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
IRAK 抑制剂 4 (反式) 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究激酶抑制和信号转导通路。
生物学: 它有助于了解 IRAK4 在免疫反应和炎症中的作用。
相似化合物的比较
类似化合物
- N-(咪唑并[1,2-b]哒嗪-3-基)-1-环己基-2H-吲唑-5-甲酰胺
- N-(吡唑并[1,5-a]嘧啶-3-基)-1-环己基-2H-吲唑-5-甲酰胺
- BAY1834845
- BAY1830839
独特性
IRAK 抑制剂 4 (反式) 由于其特定的分子构型而独一无二,这种构型允许选择性抑制 IRAK4。 这种选择性使其成为研究和治疗应用中宝贵的工具,因为它可以有效地靶向 IRAK4 而不影响其他激酶 .
属性
IUPAC Name |
difluoromercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYTQMJOCCCQS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Hg]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337587 | |
| Record name | Mercury fluoride (HgF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Mercuric fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20799 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7783-39-3 | |
| Record name | Mercury fluoride (HgF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercuric fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury fluoride (HgF2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercury fluoride (HgF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


